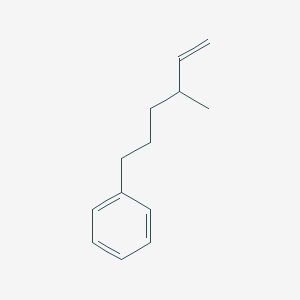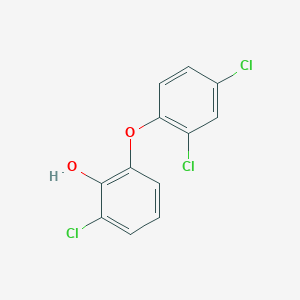
2-Chloro-6-(2,4-dichlorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a chlorinated aromatic compound widely used for its antimicrobial properties. It is commonly found in various consumer products, including soaps, toothpaste, and disinfectants. Triclosan is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable ingredient in personal care and household products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2-chlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of triclosan involves a similar synthetic route but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to distillation and chromatography to remove impurities and obtain high-purity triclosan .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Triclosan can be oxidized to form chlorinated dioxins, which are of environmental concern.
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Triclosan can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated dioxins and other by-products.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chlorinated phenols and their environmental impact.
Biology: Investigated for its effects on microbial communities and antibiotic resistance.
Medicine: Studied for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of antimicrobial products, including textiles and plastics.
Mécanisme D'action
The antimicrobial action of 2-Chloro-6-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. By binding to the active site of ENR, triclosan disrupts the bacterial cell membrane, leading to cell death . This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparaison Avec Des Composés Similaires
2-Chloro-6-(2,4-dichlorophenoxy)phenol is often compared with other antimicrobial agents, such as:
Triclocarban: Similar in use and mechanism but structurally different.
Chlorhexidine: Another widely used antimicrobial with a different mode of action.
Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness
Triclosan’s unique combination of broad-spectrum antimicrobial activity and stability in various formulations makes it a preferred choice in many consumer products .
Propriétés
Numéro CAS |
691883-23-5 |
|---|---|
Formule moléculaire |
C12H7Cl3O2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
2-chloro-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6,16H |
Clé InChI |
CYTRYZRMQHRCCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



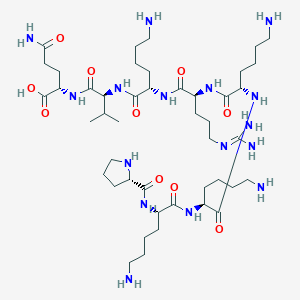
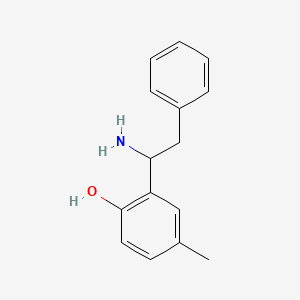
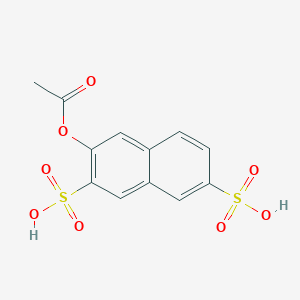
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

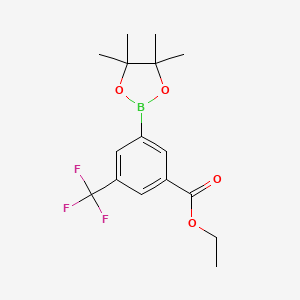
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
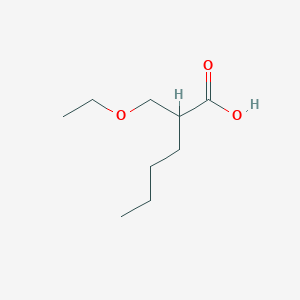

![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
